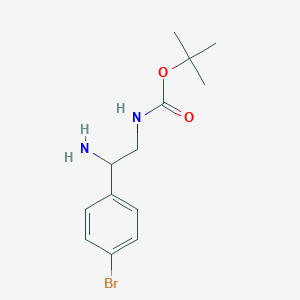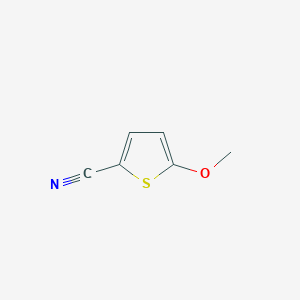![molecular formula C10H6BrNS B1602587 5-Bromo-3-cyanomethyl-benzo[B]thiophene CAS No. 23799-61-3](/img/structure/B1602587.png)
5-Bromo-3-cyanomethyl-benzo[B]thiophene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-Bromo-3-cyanomethyl-benzo[B]thiophene, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Applications De Recherche Scientifique
Synthesis and Modification
- 5-Bromo-3-cyanomethyl-benzo[B]thiophene and its derivatives are synthesized through various chemical processes. For example, substituted benzo[b]thiophenes, which include bromo substituents, are prepared by cyclization of thiophenyl-acetals and ketones using polyphosphoric acid (Pié & Marnett, 1988). Similarly, bromocyclization of alkynes and palladium-catalyzed tosylhydrazones cross-couplings are used to create a library of functionalized benzo[b]thiophenes, including derivatives with bromo substituents (Tréguier et al., 2014).
Application in Tubulin Binding Agents
- Benzo[b]thiophenes, including those with bromo substituents, have been explored for their potential as tubulin binding agents. A novel palladium-mediated coupling approach to synthesize 2,3-disubstituted benzo[b]thiophenes has been developed for this purpose (Flynn et al., 2001).
Pharmacological Research
- Benzo[b]thiophenes, particularly those substituted at the 5-position with bromo, have been evaluated for pharmacological activities. For example, benzo[b]thiophen analogues of tryptophan and alpha-methyltryptophan, including 5-bromo derivatives, have been prepared and evaluated for pharmacological use (Chapman et al., 1969).
Material Science Applications
- In material science, 5-diarylamino-2-methylbenzo[b]thiophene, a related compound, has been studied for its charge-transporting properties. The bromination selectivity of this compound was explored for further modification, revealing unique electron structures and reaction selectivities (Wu et al., 2013).
Antimicrobial Properties
- Research on benzo[b]thiophene derivatives, including those with bromo substitutions, has included the synthesis and testing of these compounds for antimicrobial activities. This is especially relevant given the global concern of antimicrobial resistance, and these studies contribute to the search for new antibiotic classes (Masih et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(5-bromo-1-benzothiophen-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNS/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPSKDXIAHKGJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590193 | |
| Record name | (5-Bromo-1-benzothiophen-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-cyanomethyl-benzo[B]thiophene | |
CAS RN |
23799-61-3 | |
| Record name | 5-Bromobenzo[b]thiophene-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23799-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-1-benzothiophen-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1602506.png)

![tert-butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1602509.png)




![Bis[bis(trimethylsilyl)amino]germane](/img/structure/B1602518.png)



